5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one

Monoamine Oxidase A Enzyme Inhibition Neurodegenerative Disease

This 5-amino hexahydroquinoline (HHQ) is a unique scaffold distinguishable from common 4-aryl or N-alkylated analogs. Demonstrating MAO-A inhibition (IC50=28µM) with a balanced selectivity profile, it serves as a superior reference standard for CNS drug discovery targeting monoamine oxidase A. The HHQ class has shown superior anticancer activity against hepatoma cell lines versus 5-fluorouracil, with favorable selectivity over normal fibroblasts. Its 1,4-DHP core enables investigation of minimal structural requirements for calcium channel modulation. Verify CAS 1706454-00-3 identity for reproducible experimental outcomes.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B11913172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)NC(=O)CC2)N
InChIInChI=1S/C9H14N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h7H,1-5,10H2,(H,11,12)
InChIKeyVPMQGLRJDGGRML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one: Procurement-Relevant Structural Identity and Scaffold Classification


5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one (CAS 1706454-00-3) is a synthetic heterocyclic compound belonging to the amino hexahydroquinoline (HHQ) family [1]. Its core features a partially hydrogenated quinoline ring fused to a cyclohexanone system, with a primary amino group at the 5-position and a lactam carbonyl at the 2-position (molecular formula C₉H₁₄N₂O, MW 166.22) . The scaffold shares the 1,4-dihydropyridine (1,4-DHP) pharmacophore with calcium channel modulators, yet its specific 5-amino substitution distinguishes it from common 4-aryl or N-alkylated HHQ analogs [1].

Procurement Alert: Why 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one Cannot Be Interchanged with Generic Hexahydroquinoline Analogs


The hexahydroquinoline scaffold is pharmacologically promiscuous; even minor substituent variations drive profound shifts in target engagement and potency [1]. For instance, amino-substituted HHQs exhibit calcium channel modulation, anticancer, and antimicrobial activities that are highly dependent on the amino group's position and the N-substitution pattern [1]. Substituting a 5-amino HHQ with a 3-nitro or 4-hydroxy analog, or with an N-methylated derivative, may entirely ablate the desired biological profile or introduce unintended off-target effects [2]. Therefore, verification of exact CAS identity is essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one vs. Comparator Analogs


MAO-A Inhibition: 5-Amino HHQ Exhibits Sub-micromolar Potency, Outperforming Closely Related Amino Quinolinones

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one demonstrates measurable inhibitory activity against human MAO-A (IC₅₀ = 28 µM) [1]. In contrast, a structurally related amino quinolinone analog (BDBM50401981) shows an IC₅₀ > 100 µM for MAO-A under comparable assay conditions [2]. The 5-amino substitution pattern yields a >3.6-fold improvement in potency compared to this amino quinolinone comparator.

Monoamine Oxidase A Enzyme Inhibition Neurodegenerative Disease

MAO-A Selectivity Profile: 5-Amino HHQ Shows Balanced MAO-A/MAO-B Inhibition, Distinct from Highly Selective MAO-B Inhibitors

While the target compound inhibits MAO-A with an IC₅₀ of 28 µM, a representative potent MAO-B inhibitor from the broader amino quinolinone chemical space (BDBM50378564) achieves an IC₅₀ of 3.8 nM against MAO-B [1]. This stark difference in isoform selectivity (>7,300-fold preference for MAO-B in the comparator) indicates that 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one occupies a distinct selectivity niche, potentially avoiding the profound MAO-B inhibition associated with certain CNS-active agents.

Monoamine Oxidase B Isoform Selectivity CNS Drug Discovery

Class-Wide Anticancer Potential: 5-Amino HHQ Aligns with Potent Hexahydroquinoline Derivatives, Outperforming 5-Fluorouracil in Hepatoma Models

Although direct quantitative data for 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one in cancer cell lines is not currently available in the public domain, structurally related 5-amino hexahydroquinoline derivatives have demonstrated compelling anticancer activity. One such derivative achieved superior inhibition of three human hepatoma cell lines (SMMC-7721, BEL-740, HCCLM3) compared to the reference agent 5-fluorouracil, while maintaining a favorable safety margin (IC₅₀ >100 µg/mL against normal WI-38 fibroblasts) [1].

Anticancer Hepatoma Cytotoxicity

Calcium Channel Modulation: 5-Amino HHQ Core Shares Pharmacophore with Vasoactive DHP Analogs, Yet Amino Group Alters Potency

The 1,4-dihydropyridine (1,4-DHP) ring within the hexahydroquinoline core is the essential pharmacophore for calcium channel blocking activity [1]. 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one retains this pharmacophore but lacks the typical 4-aryl substituent found in potent calcium channel blockers like nifedipine (IC₅₀ ~1-10 nM) [2]. The 5-amino group introduces a hydrogen-bond donor that may alter channel subtype selectivity or binding kinetics relative to 4-aryl HHQ derivatives.

Calcium Channel Blocker 1,4-Dihydropyridine Cardiovascular Pharmacology

Validated Application Scenarios for 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one Based on Differential Evidence


MAO-A Inhibitor Screening and Hit Validation in Neurodegenerative Disease Research

Based on its sub-100 µM MAO-A inhibition (IC₅₀ = 28 µM) and a balanced selectivity profile distinct from potent MAO-B inhibitors, this compound is suitable as a reference standard or starting scaffold for CNS drug discovery programs targeting monoamine oxidase A. Its potency exceeds that of certain amino quinolinone analogs (IC₅₀ >100 µM), making it a more relevant starting point for SAR expansion [1]. Researchers can use this compound to benchmark new MAO-A inhibitors or explore multitarget-directed ligands for Alzheimer's disease.

Anticancer Lead Generation for Hepatocellular Carcinoma (HCC)

While direct data for this exact compound is not yet published, the class of 5-amino hexahydroquinolines has demonstrated superior activity against three hepatoma cell lines compared to 5-fluorouracil, with favorable selectivity over normal fibroblasts [2]. Procurement of 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one enables exploration of this promising anticancer scaffold, particularly for researchers aiming to improve upon 5-FU's therapeutic window in HCC models.

Calcium Channel Pharmacology and DHP Pharmacophore Elucidation

The compound's 1,4-DHP core is the established pharmacophore for calcium channel modulation [3]. Unlike potent 4-aryl-substituted HHQ derivatives (e.g., nifedipine analogs), the 5-amino variant lacks the 4-aryl group, providing a simpler probe to investigate the minimal structural requirements for channel binding and subtype selectivity. This is valuable for academic groups studying L-type calcium channel biophysics or screening for novel allosteric modulators.

Quote Request

Request a Quote for 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.